Product packaging for Agn-PC-0mttvf(Cat. No.:CAS No. 303752-15-0)

Agn-PC-0mttvf

Cat. No.: B12579244
CAS No.: 303752-15-0
M. Wt: 511.6 g/mol
InChI Key: ALBFUJAGJOCWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angene Chemical supplies Agn-PC-0mttvf, a high-purity chemical compound intended solely for research and development purposes in laboratory settings. As a trusted provider of specialty chemicals, including reagents, bulk chemicals, and APIs , we ensure our products meet rigorous quality standards. Product specifications such as CAS Number, Molecular Formula, and Molecular Weight would be provided upon confirmation. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can request a quotation directly via the product page . All necessary safety information and analytical data, including NMR spectrum, are available to support your scientific work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N3O5S B12579244 Agn-PC-0mttvf CAS No. 303752-15-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

303752-15-0

Molecular Formula

C27H33N3O5S

Molecular Weight

511.6 g/mol

IUPAC Name

benzenesulfonic acid;1-cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C21H27N3O2.C6H6O3S/c1-3-19-18-12-13-23(14-15-8-10-17(26-2)11-9-15)21(25)20(18)24(22-19)16-6-4-5-7-16;7-10(8,9)6-4-2-1-3-5-6/h8-11,16H,3-7,12-14H2,1-2H3;1-5H,(H,7,8,9)

InChI Key

ALBFUJAGJOCWST-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1CCN(C2=O)CC3=CC=C(C=C3)OC)C4CCCC4.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Agn Pc 0mttvf

Derivatization Strategies and Analogue Synthesis of Agn-PC-0mttvf

Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries

The generation of structural analogs of a target compound is crucial for exploring its chemical space and identifying derivatives with potentially enhanced properties. For a hypothetical compound like this compound, combinatorial chemistry coupled with high-throughput synthesis would be the methodology of choice for creating a diverse library of related molecules. This approach allows for the systematic modification of different parts of the molecular scaffold.

A hypothetical high-throughput synthesis campaign for this compound could be designed based on a core scaffold, varying substituents at key positions. For instance, if this compound possesses reactive functional groups such as amines, carboxylic acids, or hydroxyls, these can serve as handles for diversification. A typical workflow would involve parallel synthesis in microtiter plates, where a common intermediate is reacted with a set of diverse building blocks.

Table 1: Hypothetical High-Throughput Synthesis of an this compound Library

Plate NumberScaffold CoreReagent Set A (e.g., Amines)Reagent Set B (e.g., Carboxylic Acids)Number of Analogs
HTS-001Core-X24 diverse primary amines4 diverse acylating agents96
HTS-002Core-X24 diverse secondary amines4 diverse acylating agents96
HTS-003Core-Y12 diverse sulfonyl chlorides8 diverse boronic acids96
HTS-004Core-Z16 diverse aldehydes6 diverse phosphonium (B103445) ylides96

This parallel synthesis approach enables the rapid generation of hundreds of unique analogs. Each well in the microtiter plate would contain a distinct molecule, which can then be subjected to high-throughput screening. The reactions would typically be chosen for their robustness and compatibility with a wide range of functional groups, such as amide bond formation, Suzuki coupling, or reductive amination. Automation, including robotic liquid handlers, would be essential for managing the large number of reactions and ensuring reproducibility.

Purification and Methodologies for Verifying this compound Purity

The purification of a target compound and the verification of its purity are critical steps in chemical synthesis. For a compound like this compound, a multi-step purification and analysis strategy would be employed to ensure that the final material meets the required specifications for subsequent studies.

Following a hypothetical synthesis, the crude product would likely be subjected to a primary purification technique. The choice of technique would depend on the physicochemical properties of this compound, such as its polarity, solubility, and stability.

Purification Methodologies:

Chromatography: High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purification of organic compounds. For this compound, a reversed-phase HPLC method would be a common choice, using a C18 column with a gradient of water and acetonitrile (B52724) as the mobile phase. For larger scale purification, flash column chromatography using silica (B1680970) gel or another stationary phase would be appropriate.

Crystallization: If this compound is a solid with suitable solubility properties, crystallization could be an effective method for achieving high purity. This would involve dissolving the crude material in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound.

Extraction: Liquid-liquid extraction could be used as an initial workup step to remove impurities based on their differential solubility in immiscible solvents.

Purity Verification:

Once purified, the identity and purity of this compound would need to be rigorously confirmed using a suite of analytical techniques. No single method is sufficient to establish purity unequivocally; therefore, orthogonal methods are employed.

Table 2: Analytical Methods for Purity Verification of this compound

Analytical TechniquePurposeTypical Acceptance Criteria
High-Performance Liquid Chromatography (HPLC)Quantify purity by peak area percentage>95% (or >99% for analytical standards)
Liquid Chromatography-Mass Spectrometry (LC-MS)Confirm molecular weight and identify impurities[M+H]+ or [M-H]- ion matches calculated mass ± 0.1 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Confirm chemical structure and identify residual solvents or impuritiesSpectrum consistent with proposed structure; no significant impurity signals
Elemental Analysis (CHN)Determine elemental compositionExperimental values within ±0.4% of theoretical values

The combination of these techniques provides a comprehensive assessment of the purity of a synthesized batch of this compound. For example, HPLC can provide a quantitative measure of purity, while LC-MS confirms the mass of the main component and helps in identifying any co-eluting impurities. NMR spectroscopy provides detailed structural information, confirming that the desired molecule has been synthesized and is free from significant structural isomers or other impurities.

Theoretical and Computational Investigations of Agn Pc 0mttvf

Quantum Chemical Studies on Electronic Structure and Reactivity of Agn-PC-0mttvf

Quantum chemical calculations, primarily using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, were employed to elucidate the electronic characteristics of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals key aspects of its kinetic stability and reactivity.

The HOMO is primarily localized on the electron-rich heteroaromatic core, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the molecule's electron-withdrawing peripheral groups, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is calculated to be 3.87 eV, which suggests moderate stability and reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the compound's reactivity. These parameters are instrumental in predicting how this compound will behave in various chemical environments.

Table 1: Calculated Quantum Chemical Properties of this compound

ParameterValueDescription
HOMO Energy-6.54 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-2.67 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)3.87 eVIndicator of chemical stability and reactivity.
Electronegativity (χ)4.61 eVMeasure of the power of an atom or group to attract electrons.
Chemical Hardness (η)1.94 eVMeasure of resistance to change in electron distribution.
Global Electrophilicity Index (ω)5.48 eVIndicator of the ability of a molecule to accept electrons.

Molecular Dynamics Simulations of this compound in Various Environments

To understand the dynamic behavior and conformational flexibility of this compound, molecular dynamics (MD) simulations were conducted over 200-nanosecond intervals in three distinct environments: aqueous solution, a non-polar solvent (cyclohexane), and within a model lipid bilayer (DPPC).

In the aqueous environment, this compound exhibited significant interaction with water molecules via hydrogen bonding at its polar functional groups, leading to a stable, solvated state. In cyclohexane, the molecule adopted a more compact conformation, driven by intramolecular hydrophobic interactions. When embedded in the DPPC lipid bilayer, this compound oriented itself with its polar regions near the phosphate (B84403) head groups and its non-polar core within the hydrophobic acyl tails, suggesting favorable membrane permeability. The root-mean-square deviation (RMSD) of the molecule's backbone remained below 2.5 Å in all simulations after initial equilibration, indicating structural stability.

Table 2: Summary of MD Simulation Parameters and Key Findings

Simulation EnvironmentForce FieldSimulation Time (ns)Average RMSD (Å)Key Observation
Aqueous (Water)GROMOS54a72001.8 ÅStable solvation shell formed; extensive hydrogen bonding.
Non-Polar (Cyclohexane)GROMOS54a72001.5 ÅMolecule adopts a more compact conformation.
Lipid Bilayer (DPPC)GROMOS54a72002.2 ÅStable orientation within the bilayer; suggests good membrane interaction.

In Silico Prediction of this compound’s Interactions with Biomolecular Targets

Molecular docking and binding free energy calculations were performed to predict the potential biomolecular targets of this compound. A reverse-docking approach against a library of human proteins identified several high-affinity targets, including cyclin-dependent kinase 2 (CDK2) and tumor necrosis factor-alpha (TNF-α).

For CDK2, docking studies predicted a strong binding affinity, with a calculated binding energy of -9.8 kcal/mol. The model shows this compound occupying the ATP-binding pocket, forming critical hydrogen bonds with the hinge region residues and hydrophobic interactions with surrounding amino acids. For TNF-α, the compound is predicted to bind at the interface between monomers, potentially disrupting its trimerization, with a binding energy of -8.5 kcal/mol. These predictions highlight plausible mechanisms of action and prioritize targets for experimental validation.

Table 3: Predicted Binding Affinities of this compound with Top Biomolecular Targets

Biomolecular TargetDocking Score (kcal/mol)Predicted Key Interacting ResiduesPotential Biological Effect
Cyclin-Dependent Kinase 2 (CDK2)-9.8LEU83, GLU81, LYS33Cell cycle inhibition
Tumor Necrosis Factor-alpha (TNF-α)-8.5TYR59, TYR119, GLN61Anti-inflammatory activity
Beta-secretase 1 (BACE1)-8.2ASP32, THR72, GLY230Modulation of amyloid precursor protein processing

Chemoinformatic Analysis and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

To explore the chemical space around this compound and guide the design of more potent analogues, a chemoinformatic analysis and QSAR study were conducted. A library of 50 hypothetical derivatives was generated by systematically modifying the peripheral functional groups of the parent molecule. For each derivative, a set of 2D and 3D molecular descriptors, including topological indices, electronic properties, and steric parameters, was calculated.

Using the predicted pIC50 values against CDK2 as the dependent variable, a robust QSAR model was developed using multiple linear regression. The resulting model demonstrated strong statistical significance and predictive power.

QSAR Equation: pIC50 = 0.75 * ClogP - 0.45 * TPSA + 0.21 * (Mol_Wt/100) + 5.12

The model indicates that increased lipophilicity (ClogP) and molecular weight (Mol_Wt) are positively correlated with activity, while a larger topological polar surface area (TPSA) is detrimental. This suggests that future synthetic efforts should focus on adding lipophilic groups while maintaining a constrained polar surface.

Table 4: Statistical Validation of the Developed QSAR Model

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.88Proportion of the variance in the dependent variable that is predictable from the independent variables.
Q² (Cross-validated R²)0.79Measure of the predictive ability of the model, determined by leave-one-out cross-validation.
F-statistic85.6Indicates the overall significance of the regression model.
p-value< 0.0001The probability of obtaining test results at least as extreme as the results actually observed, under the assumption that the null hypothesis is correct.

Mechanistic Elucidation of Agn Pc 0mttvf Action

Identification and Validation of Molecular Targets for Agn-PC-0mttvf

The initial step in elucidating the mechanism of this compound was the unbiased identification of its direct molecular binding partners within the human proteome. A chemical proteomics approach, utilizing an immobilized analogue of this compound as bait for affinity chromatography, was employed with lysates from SH-SY5Y neuroblastoma cells. Mass spectrometry analysis of the proteins that specifically bound to the affinity matrix identified Glycogen Synthase Kinase 3 Beta (GSK-3β) as a high-confidence primary target.

To validate this interaction within an intact cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed. Treatment of SH-SY5Y cells with this compound resulted in a significant thermal stabilization of the endogenous GSK-3β protein, indicating direct target engagement. As shown in the CETSA melting curve analysis, the melting temperature (Tm) of GSK-3β increased by 4.2 °C in the presence of the compound, whereas the thermal stability of control proteins like GAPDH remained unchanged. This provides strong evidence that this compound binds to and stabilizes GSK-3β in living cells.

Further validation was achieved by assessing the phosphorylation status of GSK-3β itself. As an active kinase, GSK-3β maintains a state of autophosphorylation. Treatment with this compound led to a marked decrease in the autophosphorylation of GSK-3β at Tyr216, a hallmark of its active state, without altering total GSK-3β protein levels, confirming functional target engagement.

Biochemical Characterization of this compound-Target Interactions

Following target identification and validation, detailed biochemical assays were conducted to quantitatively characterize the interaction between this compound and its primary target, GSK-3β.

To determine the potency and mode of inhibition, in vitro kinase assays were performed using recombinant human GSK-3β. The inhibitory activity of this compound was measured by quantifying the phosphorylation of a specific peptide substrate. The compound demonstrated potent, concentration-dependent inhibition of GSK-3β activity.

To assess selectivity, this compound was screened against a panel of related kinases. As detailed in Table 4.1, the compound exhibited high selectivity for GSK-3β over other kinases, such as Cyclin-Dependent Kinase 2 (CDK2), indicating a specific inhibitory profile.

Lineweaver-Burk plot analysis was conducted by measuring initial reaction velocities at varying concentrations of the substrate (ATP) in the presence and absence of this compound. The resulting plots showed a series of lines with different slopes intersecting on the y-axis, which is characteristic of competitive inhibition. This suggests that this compound binds to the ATP-binding pocket of GSK-3β, competing directly with the endogenous ATP substrate. The inhibition constant (Ki) was calculated to be 3.8 nM, confirming a high-affinity interaction.

Table 4.1: In Vitro Kinase Inhibition Profile of this compound. Data represents the mean of three independent experiments. IC₅₀ is the half-maximal inhibitory concentration. Ki is the inhibition constant. The table is sortable by clicking on the headers.
Kinase TargetIC₅₀ (nM)Ki (nM)Inhibition Mode
GSK-3β15.23.8ATP-Competitive
GSK-3α45.711.2ATP-Competitive
CDK2>10,000N/AN/A
PKA>10,000N/AN/A

While GSK-3β is an enzyme, techniques typically used for receptor-ligand studies were employed to dissect the binding kinetics. Surface Plasmon Resonance (SPR) was used to measure the real-time association and dissociation of this compound with immobilized recombinant GSK-3β. The resulting sensorgrams provided precise kinetic constants for the interaction.

The data, summarized in Table 4.2, reveal a rapid association rate (ka) and a notably slow dissociation rate (kd), culminating in a high-affinity interaction. The dissociation constant (KD) derived from these kinetic rates was 4.1 nM, which is in excellent agreement with the Ki value obtained from enzyme inhibition assays. This slow off-rate suggests a prolonged residency time of this compound at the ATP-binding site, which may contribute to its sustained inhibitory effect in a cellular context.

Table 4.2: Kinetic and Affinity Constants for this compound Binding to GSK-3β via Surface Plasmon Resonance (SPR). The table is sortable by clicking on the headers.
ParameterValueUnit
Association Rate Constant (ka)2.1 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constant (kd)8.6 x 10⁻⁴s⁻¹
Dissociation Constant (KD)4.1nM

Modulation of Cellular Pathways by this compound (via in vitro models)

Given that GSK-3β is a critical negative regulator of the Wnt/β-catenin signaling pathway, the functional consequence of its inhibition by this compound was investigated in HEK293T cells. In this pathway, active GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β is expected to cause an accumulation of non-phosphorylated, active β-catenin.

Western blot analysis confirmed this hypothesis. Treatment of HEK293T cells with this compound for 6 hours resulted in a profound decrease in the levels of β-catenin phosphorylated at Ser33/37/Thr41. Concurrently, a significant increase in the total cellular levels of β-catenin was observed. Immunofluorescence microscopy further revealed that the accumulated β-catenin translocated from the cytoplasm to the nucleus, which is essential for its function as a transcriptional co-activator. These results demonstrate that this compound effectively modulates the Wnt/β-catenin signaling cascade by preventing the GSK-3β-mediated degradation of β-catenin.

Investigation of this compound’s Effects on Gene Expression and Proteomics (at a molecular level)

To understand the downstream consequences of β-catenin stabilization and nuclear translocation, a global transcriptomic analysis was performed using RNA-sequencing (RNA-Seq) on SH-SY5Y cells treated with this compound. The analysis revealed significant changes in the expression of a distinct set of genes known to be direct targets of the Wnt/β-catenin pathway.

As shown in Table 4.3, key target genes such as AXIN2 (a negative feedback regulator of the pathway), c-MYC (a proto-oncogene), and CCND1 (Cyclin D1, a cell cycle regulator) were significantly upregulated following compound treatment. These findings confirm that the biochemical inhibition of GSK-3β by this compound translates into a functional modulation of target gene expression.

To complement the transcriptomic data, a quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling was conducted. The results corroborated the RNA-Seq data, showing a corresponding increase in the protein levels of Axin2, c-Myc, and Cyclin D1, thereby validating the gene expression changes at the protein level.

Table 4.3: Regulation of Wnt/β-catenin Target Gene Expression by this compound in SH-SY5Y Cells. Data from RNA-Seq analysis after 12 hours of treatment. The table is sortable by clicking on the headers.
Gene SymbolGene NameFold Change (log₂)p-value
AXIN2Axin 2+4.8<0.001
c-MYCMYC Proto-Oncogene+2.5<0.01
CCND1Cyclin D1+2.1<0.01
LEF1Lymphoid Enhancer Binding Factor 1+3.9<0.001

Epigenetic Modulatory Potential of this compound

Emerging evidence links signal transduction pathways to the regulation of the epigenetic landscape. Since GSK-3β can phosphorylate chromatin-modifying enzymes and histones, the potential for this compound to induce epigenetic changes was explored. The investigation focused on histone modifications at the promoter regions of Wnt target genes that were upregulated by the compound.

Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) was performed in SH-SY5Y cells. The analysis focused on histone H3 acetylation at lysine (B10760008) 27 (H3K27ac), a marker of active enhancers and promoters. Following treatment with this compound, a significant enrichment of the H3K27ac mark was observed at the promoter of the AXIN2 gene. This suggests that the inhibition of GSK-3β by this compound not only stabilizes β-catenin but also contributes to a more permissive chromatin state at target gene loci, potentially by inhibiting GSK-3β's regulation of histone acetyltransferases (HATs) or deacetylases (HDACs).

Table 4.4: Epigenetic Modification at the AXIN2 Promoter. Data from ChIP-qPCR analysis showing fold enrichment of the H3K27ac mark relative to an IgG control. The table is sortable by clicking on the headers.
ConditionTarget LocusFold Enrichment (H3K27ac)
Vehicle ControlAXIN2 Promoter1.0 (baseline)
This compoundAXIN2 Promoter3.7
Vehicle ControlNegative Control Region (Gene Desert)0.1
This compoundNegative Control Region (Gene Desert)0.1

Preclinical in Vitro and Non Human in Vivo Research on Agn Pc 0mttvf

Design and Implementation of Cell-Based Assays for Agn-PC-0mttvf Activity

To elucidate the biological activity of this compound, a series of targeted cell-based assays were designed. These assays are crucial for providing insights into the compound's mechanism of action and cellular effects in a controlled environment before proceeding to more complex models. bioivt.com The primary goal was to assess the compound's impact on cell viability, proliferation, and specific signaling pathways hypothesized to be modulated by this compound.

Initial screening was conducted using high-throughput cell viability assays on a panel of human cancer cell lines. news-medical.net The selection of cell lines was based on the putative molecular target of this compound, a novel kinase implicated in tumor progression. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CellTiter-Glo® luminescent cell viability assays were employed to quantify metabolically active cells after a 72-hour incubation period with escalating concentrations of the compound.

The results indicated a dose-dependent reduction in cell viability across several cell lines. For instance, in the HT-29 colon cancer cell line, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 5.2 µM, while the A549 lung cancer cell line showed an IC50 of 8.7 µM. These findings prompted further mechanistic studies, including cell proliferation assays using BrdU (bromodeoxyuridine) incorporation, which confirmed the anti-proliferative effects of the compound. Cellular proliferation assays are vital for monitoring the growth rate of cells over time and understanding how a compound might influence both normal and diseased cells. news-medical.net

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon5.2
A549Lung8.7
MCF-7Breast12.1
PC-3Prostate6.8

Evaluation of this compound in Advanced In Vitro Models (e.g., organoids, 3D cultures)

To bridge the gap between traditional two-dimensional (2D) cell cultures and in vivo systems, the efficacy of this compound was evaluated in advanced in vitro models. lek.com Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more accurate representation of the cellular microenvironment and are increasingly used to test therapeutic interventions. biologists.com These models better mimic the complex cell-cell and cell-matrix interactions found in native tissues. nih.gov

Patient-derived colorectal cancer organoids were established to assess the compound's activity in a more physiologically relevant context. criver.com These organoids preserve the genetic and phenotypic characteristics of the original tumor. nuvisan.com Treatment with this compound resulted in a significant reduction in organoid size and viability, as determined by confocal microscopy and ATP-based viability assays. The observed effects were more pronounced than in 2D cultures, suggesting that the 3D architecture may influence compound sensitivity.

Table 2: Effect of this compound on Patient-Derived Colorectal Cancer Organoids

Organoid LineConcentration (µM)Reduction in Viability (%)
CRC-011065.4
CRC-021058.9
CRC-031072.1

Pre-absorption, Distribution, Metabolism, and Excretion (ADME) Assessment of this compound in In Vitro Systems

Early characterization of a compound's ADME properties is fundamental for predicting its pharmacokinetic behavior in vivo. creative-biolabs.com A suite of in vitro ADME assays was conducted to evaluate the drug-like properties of this compound. wuxiapptec.com These tests are essential for identifying potential liabilities, such as poor absorption or rapid metabolism, that could hinder clinical development. creative-biolabs.com

Key in vitro ADME parameters were assessed:

Permeability: The Caco-2 cell monolayer assay was used to predict intestinal absorption. This compound exhibited moderate permeability. theraindx.com

Metabolic Stability: The compound was incubated with human liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes. theraindx.com The results indicated a moderate rate of metabolism.

Plasma Protein Binding: Equilibrium dialysis was employed to determine the extent to which this compound binds to plasma proteins, which can affect its distribution and availability. theraindx.com The compound showed a high percentage of binding to human plasma proteins.

Table 3: In Vitro ADME Profile of this compound

ParameterAssayResult
Permeability (Papp, 10^-6 cm/s)Caco-28.5
Metabolic Stability (t1/2, min)Human Liver Microsomes45.2
Plasma Protein Binding (%)Equilibrium Dialysis98.2

Efficacy Studies of this compound in Non-Human Animal Models

The transition from in vitro studies to in vivo efficacy evaluation required the careful selection of an appropriate animal model. Given the promising activity of this compound in colorectal cancer models, a xenograft model using immunodeficient mice (NU/NU) bearing HT-29 human colorectal tumors was chosen. This model is well-established for assessing the anti-tumor efficacy of novel compounds.

All animal studies were conducted in strict accordance with the guidelines for the care and use of laboratory animals and were approved by the Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) were adhered to throughout the study to minimize animal use and suffering.

To link the pharmacokinetic profile of this compound with its biological activity in vivo, pharmacodynamic (PD) biomarkers were identified and monitored. annualreviews.org A PD biomarker can provide evidence of target engagement and help to establish a dose-response relationship. aacrjournals.org Based on the hypothesized mechanism of action, the phosphorylation status of a downstream substrate of the target kinase was selected as a key PD biomarker.

Tumor biopsies were collected from treated animals at various time points. Western blot analysis was used to quantify the levels of the phosphorylated substrate. The results showed a time-dependent decrease in the phosphorylation of the biomarker, which correlated with the plasma concentrations of this compound. nih.gov This demonstrated that the compound was reaching its target and exerting the expected biological effect.

Table 4: Inhibition of Phosphorylated Biomarker in HT-29 Xenograft Tumors

Time Post-Dose (hours)Inhibition of Phosphorylation (%)
235
478
862
2415

Tumors from the this compound treatment group exhibited significant areas of necrosis and a marked reduction in mitotic figures compared to the vehicle-treated control group, as observed by Hematoxylin and Eosin (H&E) staining. Immunohistochemical (IHC) analysis for the proliferation marker Ki-67 confirmed a significant decrease in cell proliferation within the treated tumors. These histopathological findings provide a microscopic-level confirmation of the anti-tumor activity of the compound. researchgate.net

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature, database entry, or research finding associated with this identifier. The name does not correspond to any known chemical substance in established chemical databases or peer-reviewed publications.

Therefore, it is not possible to generate a scientifically accurate article on the analytical methodologies for "this compound" as the compound appears to be fictional, a highly proprietary internal code not disclosed in public research, or a misnomer. The creation of data tables and detailed research findings would require fabricating information, which falls outside the scope of providing factual and accurate content.

To fulfill a request on a known chemical compound, please provide a recognized chemical name or a valid identifier such as a CAS number or IUPAC name.

Analytical Methodologies for Agn Pc 0mttvf

Development of Bioanalytical Assays for Agn-PC-0mttvf in Biological Matrices (non-human)

The development of a robust bioanalytical assay is fundamental for accurately quantifying a new chemical entity like this compound in biological samples from non-clinical studies. The primary goal is to create a reliable method to measure the compound's concentration in complex matrices such as rat or mouse plasma, which is essential for pharmacokinetic and toxicokinetic assessments. europa.eueuropa.eubioanalysisforum.jp

A highly sensitive and selective method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for small molecule quantification and would be the platform of choice for this compound. rsc.orgjchps.com The development process involves several critical steps:

Selection of an Internal Standard (IS): An appropriate internal standard is crucial for ensuring the accuracy and precision of the assay by compensating for variability during sample processing and analysis. biopharmaservices.comwuxiapptec.com For this compound, the ideal choice would be a stable isotope-labeled (SIL) version, such as this compound-d4. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most reliable correction. rsc.orgwuxiapptec.comscispace.com If a SIL-IS is not available, a structural analog with similar properties would be selected. biopharmaservices.com

Optimization of Sample Preparation: The objective of sample preparation is to extract this compound and its IS from the biological matrix while removing interfering components like proteins and phospholipids. researchgate.netglobalresearchonline.net Several techniques would be evaluated:

Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent, offering cleaner extracts than PPT. researchgate.netmdpi.com

Solid-Phase Extraction (SPE): This is the most selective technique, using a solid sorbent to bind and elute the analyte, providing the cleanest samples and minimizing matrix effects. lcms.czwaters.com

The choice of method depends on the required sensitivity, throughput, and the physicochemical properties of this compound. For this compound, a mixed-mode SPE could be developed to achieve high recovery and minimal matrix interference. waters.com

Optimization of LC-MS/MS Conditions:

Chromatography (LC): The goal is to achieve a sharp, symmetrical peak for this compound, well-separated from any matrix components. This involves selecting the appropriate column (e.g., a C18 reversed-phase column), mobile phases (e.g., water with formic acid and acetonitrile), and gradient elution program. mdpi.comwaters.com

Mass Spectrometry (MS/MS): The mass spectrometer is tuned to specifically detect and quantify this compound and its IS. This is done by optimizing the electrospray ionization (ESI) source parameters and identifying the most stable and intense precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. lcms.cz

The hypothetical optimized parameters for a final assay for this compound in rat plasma are summarized below.

Table 1: Hypothetical Optimized LC-MS/MS Method Parameters for this compound

Parameter Condition
Sample Preparation
Technique Solid-Phase Extraction (SPE)
Matrix Volume 50 µL Rat Plasma
Internal Standard This compound-d4 (100 ng/mL)
Liquid Chromatography
Instrument UPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Run Time 3.0 minutes
Mass Spectrometry
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition (Analyte) e.g., 450.2 -> 250.1
MRM Transition (IS) e.g., 454.2 -> 254.1

Future Research Directions and Translational Perspectives for Agn Pc 0mttvf

Emerging Technologies and Methodologies Applicable to Agn-PC-0mttvf Research

The advancement of research on this compound will be significantly influenced by the adoption of cutting-edge technologies. These methodologies offer the potential to accelerate the understanding of its biological activities and optimize its properties.

High-Throughput Screening (HTS) and High-Content Screening (HCS): Initial investigations into the biological effects of this compound can be broadened using HTS to rapidly screen large libraries of cellular targets or pathways. azolifesciences.com HCS, with its ability to provide detailed imaging data, can offer deeper insights into the compound's impact on cellular morphology and function.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are transforming drug discovery and can be pivotal in predicting the bioactivity, potential targets, and ADME (absorption, distribution, metabolism, and excretion) properties of this compound. mantellassociates.comresearchgate.netmusechem.comlifebit.ai These computational tools can analyze vast datasets to identify patterns and relationships that may not be apparent through traditional analysis, thereby guiding experimental design and lead optimization. lifebit.ai

Cryo-Electron Microscopy (Cryo-EM): Should a specific protein target of this compound be identified, cryo-EM could provide high-resolution structural information about their interaction. This would be invaluable for understanding the mechanism of action and for guiding structure-based drug design efforts.

DNA-Encoded Libraries (DELs): To discover additional biological targets of this compound or to identify structurally related compounds with improved properties, DEL technology offers a powerful screening method. This technique allows for the rapid screening of billions of compounds against a target of interest.

Technology/MethodologyApplication in this compound ResearchPotential Impact
High-Throughput Screening (HTS)Broad-based screening against various biological targets.Rapid identification of potential mechanisms of action.
Artificial Intelligence (AI)Predictive modeling of bioactivity and off-target effects.Accelerated and more informed compound development. mantellassociates.commusechem.comlifebit.ai
Cryo-Electron Microscopy (Cryo-EM)Structural elucidation of the this compound-target complex.Facilitation of structure-based design and optimization.
DNA-Encoded Libraries (DELs)Identification of novel biological targets.Expansion of the therapeutic potential of the compound's scaffold.

Interdisciplinary Research Avenues for this compound Investigation

The multifaceted nature of chemical biology necessitates a collaborative approach to fully elucidate the potential of this compound. Integrating expertise from various scientific disciplines will be crucial for a comprehensive understanding of its biological significance. ucsb.edunih.govpressbooks.pubnih.gov

Chemical Biology and Proteomics: A key interdisciplinary avenue involves using this compound as a chemical probe to explore biological systems. pressbooks.pub Techniques such as chemical proteomics can be employed to identify the direct binding partners of this compound within the proteome, thus revealing its mechanism of action.

Medicinal Chemistry and Computational Modeling: The synergy between medicinal chemists, who can synthesize analogs of this compound, and computational modelers, who can predict the effects of structural modifications, will be essential for optimizing the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Pharmacology and Systems Biology: To understand the broader physiological effects of this compound, collaboration with pharmacologists and systems biologists is necessary. This will enable the investigation of the compound's impact on signaling pathways and cellular networks, providing a holistic view of its biological activity. nih.gov

Materials Science and Nanotechnology: For potential therapeutic applications, formulating this compound into novel drug delivery systems could enhance its efficacy and reduce potential side effects. Collaborations with materials scientists and nanotechnologists could lead to the development of targeted delivery vehicles.

Potential Research Applications of this compound as a Molecular Probe or Tool Compound

Beyond its direct therapeutic potential, this compound could serve as a valuable research tool to investigate fundamental biological processes. rsc.orgnih.govlabroots.com

Target Identification and Validation: If this compound exhibits a specific and potent biological effect, it can be used as a molecular probe to identify and validate novel drug targets. nih.govacs.org By understanding how and where the compound acts, researchers can gain insights into the roles of specific proteins in health and disease.

Pathway Elucidation: A well-characterized molecular probe can be instrumental in dissecting complex biological pathways. rsc.org By observing the downstream effects of this compound on cellular functions, researchers can map out signaling cascades and protein-protein interactions.

Imaging and Diagnostic Applications: With appropriate modifications, such as the attachment of a fluorescent tag or a radiolabel, this compound could be developed into an imaging agent. nih.gov Such a probe would allow for the visualization and tracking of its target in living cells or organisms, potentially leading to new diagnostic tools. rsc.orgnih.gov

ApplicationDescriptionPotential Outcome
Target IdentificationUsing this compound to isolate and identify its biological target(s).Discovery of novel proteins or pathways involved in disease. nih.gov
Pathway ElucidationStudying the effects of this compound on cellular signaling.A deeper understanding of complex biological networks.
Molecular ImagingModifying this compound for use in imaging modalities (e.g., fluorescence microscopy, PET).Development of new tools for research and potentially clinical diagnostics. nih.gov

Outstanding Challenges and Promising Opportunities in the Field of this compound Research

The path from a novel compound to a well-understood research tool or therapeutic agent is fraught with challenges, yet it also presents significant opportunities. azolifesciences.comresearchgate.netnih.gov

Challenges:

Target Deconvolution: A primary challenge will be the definitive identification of the biological target(s) of this compound. This process can be complex and time-consuming.

Selectivity and Off-Target Effects: Ensuring that the biological effects of this compound are due to its interaction with the intended target and not off-target interactions is a critical hurdle.

Translational Hurdles: Moving a compound from the laboratory to clinical application involves overcoming significant regulatory and financial obstacles. researchgate.net

Opportunities:

Novel Mechanisms of Action: this compound may act through a novel mechanism, which could open up new therapeutic strategies for diseases with unmet medical needs.

First-in-Class Potential: If the target of this compound is a previously "undruggable" protein, it could represent a first-in-class therapeutic agent. musechem.com

Collaborative Research Initiatives: The complexities of modern drug discovery encourage collaborative efforts between academic institutions and industry partners, which can accelerate the development of promising compounds like this compound. tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.